2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes multiple indene and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the generation of hydrogen-bond-assisted azomethine ylides from 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitriles. These ylides undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indene derivatives, while reduction can produce reduced imidazolidine compounds.
Scientific Research Applications
2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
Uniqueness
Compared to similar compounds, 2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione stands out due to its unique structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H24N4O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-hydroxy-2-[1-[3-[2-(1-hydroxy-3-oxoinden-2-yl)-4,5-dihydroimidazol-1-yl]propyl]-4,5-dihydroimidazol-2-yl]inden-1-one |
InChI |
InChI=1S/C27H24N4O4/c32-22-16-6-1-2-7-17(16)23(33)20(22)26-28-10-14-30(26)12-5-13-31-15-11-29-27(31)21-24(34)18-8-3-4-9-19(18)25(21)35/h1-4,6-9,32,34H,5,10-15H2 |
InChI Key |
BMOKMVHFPTUETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)C2=C(C3=CC=CC=C3C2=O)O)CCCN4CCN=C4C5=C(C6=CC=CC=C6C5=O)O |
Origin of Product |
United States |
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